In Vivo Analgesic Potency: FK 33-824 Demonstrates 10-Fold Superiority to Morphine in Gastrointestinal Transit Inhibition
In a direct comparative study in rats, FK 33-824 exhibited significantly greater potency than morphine in inhibiting gastrointestinal transit of a charcoal test meal following intraperitoneal (i.p.) administration. The 50% inhibitory dose (ID₅₀) for FK 33-824 was determined to be approximately 1 μg/kg, whereas morphine required a 10-fold higher dose of approximately 10 μg/kg to achieve the same level of inhibition [1]. This establishes FK 33-824 as a more potent peripherally active μ-opioid agonist in this specific in vivo assay.
| Evidence Dimension | In vivo gastrointestinal transit inhibition |
|---|---|
| Target Compound Data | ID₅₀ ≈ 1 μg/kg (i.p.) |
| Comparator Or Baseline | Morphine: ID₅₀ ≈ 10 μg/kg (i.p.) |
| Quantified Difference | 10-fold higher potency (FK 33-824 > Morphine) |
| Conditions | Rat charcoal meal test; intraperitoneal administration |
Why This Matters
For researchers studying opioid effects on gastrointestinal motility, FK 33-824 provides a 10-fold more potent tool compound than morphine, enabling lower dosing to achieve equivalent physiological effects while potentially minimizing off-target contributions at higher doses.
- [1] Tavani A, Bianchi G, Manara L. Inhibition of gastrointestinal transit by morphine and FK 33-824 in the rat and comparative narcotic antagonist properties of naloxone and its n-methyl quaternary analog. Life Sci. 1980 Dec 15;27(24):2263-70. doi: 10.1016/0024-3205(80)90526-3. View Source
